molecular formula C8H11BO4S B1632083 3-Ethylsulfonylphenylboronic acid CAS No. 845870-47-5

3-Ethylsulfonylphenylboronic acid

Cat. No. B1632083
M. Wt: 214.05 g/mol
InChI Key: YGPHBSVMNUNGBH-UHFFFAOYSA-N
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Description

3-Ethylsulfonylphenylboronic acid is a unique chemical compound with the empirical formula C8H11BO4S . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of 3-Ethylsulfonylphenylboronic acid is 214.05 g/mol . The InChI string is InChI=1S/C8H11BO4S/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 .


Physical And Chemical Properties Analysis

3-Ethylsulfonylphenylboronic acid is a solid substance . It has a density of 1.3±0.1 g/cm³, a boiling point of 476.5±51.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 78.0±3.0 kJ/mol, and the flash point is 242.0±30.4 °C . The index of refraction is 1.557, and the molar refractivity is 51.4±0.4 cm³ .

Scientific Research Applications

Polymer Synthesis and Material Properties

3-Ethylsulfonylphenylboronic acid has applications in the field of polymer science. For instance, it is used in the preparation of poly(3,4-ethylenedioxythiophene) (PEDOT) nanoparticles, which are known for enhanced conductivity and processability. These nanoparticles are synthesized through oxidative polymerization and find use in various electronic applications due to their electrical properties and stable morphology (Choi et al., 2004). Similarly, PEDOT conductive nanoparticles have been developed using lignosulfonic acid, showcasing improved conductivity and potential as high-performance antistatic agents (Deng et al., 2015).

Catalysis and Chemical Reactions

3-Ethylsulfonylphenylboronic acid is also relevant in catalytic processes. It is utilized in the rhodium-catalyzed asymmetric arylation of allyl sulfones, leading to high yields and enantioselectivity under basic conditions (Lim & Hayashi, 2015). Moreover, it plays a role in the synthesis of various organic compounds, such as the preparation of nitroolefins and nitroarenes under mild conditions using ionic liquids as nitrating agents (Zarei et al., 2018).

Advanced Material Applications

3-Ethylsulfonylphenylboronic acid is significant in the development of advanced materials. For example, PEDOT films with dopant engineering show great promise for organic electronic and photovoltaic applications due to significant conductivity enhancements. These enhancements are achieved by controlling the crystallization of PEDOT chains and subsequent dopant engineering (Gueye et al., 2016). Additionally, it is involved in the synthesis of novel monomers for glucose sensing, as in the case of 3,4-ethylenedioxythiophene bearing fluoro-containing phenylboronic acid, which is used for enzyme-free glucose sensing at physiological conditions (Bao et al., 2021).

Safety And Hazards

The safety data sheet for 3-Ethylsulfonylphenylboronic acid indicates that it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

(3-ethylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4S/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPHBSVMNUNGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586021
Record name [3-(Ethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylsulfonylphenylboronic acid

CAS RN

845870-47-5
Record name [3-(Ethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethylsulfonylphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Mineno, M Sera, T Ueda, H Mizufune… - The Journal of …, 2015 - ACS Publications
… 11 with an ester group to be amidated with amine 10 and a substituent to be converted to a leaving group for the Suzuki coupling reaction with 3-ethylsulfonylphenylboronic acid (5). …
Number of citations: 17 pubs.acs.org
B Hu, RJ Unwalla, I Goljer, JW Jetter… - Journal of medicinal …, 2010 - ACS Publications
… Prepared according to the procedure of compound 13 (step 4) from 11a and 3-ethylsulfonylphenylboronic acid in 75% yield; white solid. H NMR (DMSO-d 6 ): δ 8.40 (d, J = 8.0 Hz, 1H), …
Number of citations: 44 pubs.acs.org

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